Technical Whitepaper: Fundamental Properties and Synthetic Utility of cis-3,5-Dimethylcyclohexane-1-carboxylic Acid
Technical Whitepaper: Fundamental Properties and Synthetic Utility of cis-3,5-Dimethylcyclohexane-1-carboxylic Acid
Executive Summary & Strategic Importance
In modern drug discovery, the transition from "flat" aromatic rings to sp³-rich, three-dimensional scaffolds is a proven strategy to improve solubility, reduce off-target toxicity, and enhance target binding affinity. As a Senior Application Scientist, I frequently deploy cis-3,5-dimethylcyclohexane-1-carboxylic acid (CAS: 87679-18-3) as a rigid, stereochemically defined vector in lead optimization.
This compound is not merely a structural building block; it is a highly specialized alicyclic system. Its unique cis,cis-1,3,5-trisubstitution pattern locks the cyclohexane ring into a thermodynamically immutable conformation. Recently, it has gained significant traction as a radical precursor in metallaphotoredox catalysis for the synthesis of complex therapeutics (such as Iptacopan analogs) and as a core scaffold in the development of novel GPX4 inhibitors for oncology and autoimmune applications .
Physicochemical Profiling & Conformational Thermodynamics
To effectively utilize this compound, one must understand the causality behind its physical behavior. The molecule is a meso compound—possessing a plane of symmetry passing through C1 and C4.
Quantitative Data Summary
The following table summarizes the fundamental physicochemical properties critical for calculating reaction stoichiometry and predicting pharmacokinetic behavior:
| Property | Value | Scientific Implication | Source |
| CAS Number | 87679-18-3 | Unique identifier for procurement. | PubChem |
| Molecular Weight | 156.22 g/mol | Low MW allows for downstream elaboration without exceeding Lipinski limits. | PubChem |
| Molecular Formula | C9H16O2 | High sp³ carbon fraction (Fsp³ = 1.0). | PubChem |
| Topological Polar Surface Area | 37.3 Ų | Excellent membrane permeability profile. | PubChem |
| XLogP3-AA | ~2.4 | Optimal lipophilicity for passive cellular diffusion. | GuideChem |
| Stereochemical Designation | cis-(3S,5R) | Dictates the facial selectivity in cross-coupling reactions. | PubChem |
The Thermodynamic Advantage: (e,e,e) Conformation
In cyclohexane systems, substituents dictate the preferred chair conformation via their A-values (conformational free energies). The methyl group has an A-value of ~1.7 kcal/mol, while the carboxylic acid has an A-value of ~1.4 kcal/mol.
Because the relative stereochemistry is cis across the 1, 3, and 5 positions, the molecule can adopt a chair conformation where all three substituents occupy equatorial positions (e,e,e) . If the ring were to flip, it would force all three groups into axial positions (a,a,a), resulting in catastrophic 1,3-diaxial steric clashes. Consequently, the (e,e,e) state is exclusively populated at room temperature. This absolute rigidity reduces the entropic penalty upon binding to a target protein, making it an exceptional pharmacophore scaffold.
Fig 1. Conformational equilibrium heavily favoring the all-equatorial (e,e,e) state.
Advanced Synthetic Workflows
The carboxylic acid moiety is highly versatile. It can be retained and converted into an amide for target binding, or it can be utilized as a "traceless" activating group that is extruded as CO₂ to generate a nucleophilic alkyl radical.
Protocol 1: Metallaphotoredox Decarboxylative Arylation
Scientific Rationale (Causality): Traditional cross-coupling requires pre-functionalized organometallics (e.g., Grignard or Suzuki reagents), which are often unstable or difficult to synthesize for sp³ carbons. By using dual Iridium/Nickel photoredox catalysis, we can directly use cis-3,5-dimethylcyclohexane-1-carboxylic acid as an alkyl radical precursor. The bulky equatorial methyl groups at C3 and C5 sterically shield one face of the resulting C1 radical, dictating the trajectory of the Nickel catalyst and ensuring high diastereoselectivity (d.r. > 99:1) in the final product .
Self-Validating System: This protocol is designed with internal validation. The evolution of CO₂ gas serves as an immediate visual indicator of radical generation, while chiral Supercritical Fluid Chromatography (SFC) at the end of the workflow validates the stereochemical fidelity.
Step-by-Step Methodology:
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Catalyst Pre-Activation: In a nitrogen-filled glovebox, combine NiCl₂·dme (10 mol %) and the appropriate bipyridine ligand (12 mol %) in anhydrous DMSO (0.15 M). Stir for 15 minutes until a deep color change indicates the formation of the active Ni(II) complex.
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Reagent Assembly: To the Ni-complex, add cis-3,5-dimethylcyclohexane-1-carboxylic acid (1.2 mmol, 1.2 equiv), the target aryl halide (1.0 mmol, 1.0 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol %), and phthalimide (1.0 equiv).
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Deprotonation: Inject BTMG (tert-butyl tetramethylguanidine, 1.5 equiv). Causality: BTMG deprotonates the carboxylic acid, making the carboxylate electron-rich and susceptible to single-electron oxidation by the excited Ir-catalyst.
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Photochemical Irradiation: Seal the vial and irradiate using 405 nm violet LEDs at 50 °C for 18–24 hours. Causality: The 405 nm wavelength selectively excites the Ir-photocatalyst without causing UV-induced degradation of the aryl halide. The 50 °C temperature aids the final reductive elimination step from the Ni(III) intermediate.
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Validation & Isolation: Vent the vial (noting CO₂ release). Quench with water, extract with EtOAc, and analyze the crude mixture via chiral SFC. A d.r. > 99:1 confirms successful steric control by the 3,5-dimethyl groups.
Fig 2. Metallaphotoredox catalytic cycle for decarboxylative C(sp3)-C(sp2) cross-coupling.
Protocol 2: Amide Coupling for GPX4 Inhibitor Scaffolds
Scientific Rationale (Causality): In the synthesis of targeted covalent inhibitors (such as GPX4 inhibitors), the cis-3,5-dimethylcyclohexyl ring acts as a hydrophobic plug that fits precisely into the enzyme's binding pocket. The carboxylic acid is coupled to a functionalized amine (e.g., containing a propargyl moiety) to form a stable amide bond . We utilize HATU as the coupling agent because its highly reactive azabenzotriazole ester intermediate prevents epimerization at the C1 position, preserving the critical cis geometry.
Step-by-Step Methodology:
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Activation: Dissolve cis-3,5-dimethylcyclohexane-1-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes. Causality: Pre-activation forms the active OAt ester, ensuring rapid nucleophilic attack and minimizing side reactions.
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Nucleophilic Attack: Add the target pharmacophore amine (1.1 equiv) dropwise. Stir for 2–4 hours.
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Reaction Quench: Dilute the mixture with saturated aqueous NaHCO₃. Causality: This neutralizes any residual acid and forces the highly lipophilic product into the organic phase during extraction.
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Validation: Extract with dichloromethane, concentrate, and analyze via LC-MS. The presence of the[M+H]+ peak corresponding to the exact mass of the amide, coupled with ¹H-NMR confirming the retention of the axial proton at C1 (typically a characteristic triplet of triplets due to axial-axial coupling), validates the structural integrity of the synthesized inhibitor.
Conclusion
cis-3,5-Dimethylcyclohexane-1-carboxylic acid is a masterclass in conformational design. By exploiting its rigid (e,e,e) chair conformation, drug developers can reliably project pharmacophores into complex biological targets with minimal entropic loss. Whether utilized as an intact structural motif in GPX4 inhibitors or as a traceless radical precursor in photoredox synthesis, understanding the thermodynamic causality of its structure is the key to unlocking its full synthetic potential.
References
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Nallagonda et al. (2024). Unveiling The Stereoselectivity Aspects of Metallaphotoredox Decarboxylative Arylation. Journal Source / Scribd. URL:[Link]
- World Intellectual Property Organization (2024).WO2024151666A1 - Carboxylic acid analogs as GPX4 inhibitors and use thereof. Google Patents.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 15090400, cis-3,5-Dimethylcyclohexane-1-carboxylic acid. PubChem. URL:[Link]
